N-acetylleukotriene E4

Metabolism Detoxification pathway In vitro stability

N-Acetylleukotriene E4 (N-Acetyl-LTE4; CAS 80115-95-3) is the major biliary metabolite of cysteinyl leukotrienes in the rat, formed via the mercapturic acid pathway from LTC4. It is an endogenous eicosanoid lipid mediator of the cysteinyl leukotriene family, exhibiting vasoactive and bronchoconstrictive properties.

Molecular Formula C25H39NO6S
Molecular Weight 481.6 g/mol
Cat. No. B10767924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetylleukotriene E4
Molecular FormulaC25H39NO6S
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C
InChIInChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1
InChIKeyBGGYAYMMFYBWEX-PJEAHERNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylleukotriene E4 (N-Acetyl-LTE4) for Research Procurement: Key Pharmacological and Metabolic Profile


N-Acetylleukotriene E4 (N-Acetyl-LTE4; CAS 80115-95-3) is the major biliary metabolite of cysteinyl leukotrienes in the rat, formed via the mercapturic acid pathway from LTC4 [1]. It is an endogenous eicosanoid lipid mediator of the cysteinyl leukotriene family, exhibiting vasoactive and bronchoconstrictive properties [2]. Unlike its precursor LTC4, N-Acetyl-LTE4 is partially resistant to omega-oxidation and shows a distinct pharmacological profile, being equipotent to LTE4 in some assays but orders of magnitude less potent than LTC4/LTD4 in others [3].

Why LTE4 or LTC4 Cannot Simply Replace N-Acetylleukotriene E4 in Targeted Research


Although all cysteinyl leukotrienes share a core structure, their biological half-lives, receptor profiles, and metabolic fates differ markedly. N-Acetyl-LTE4 is six times more resistant to omega-hydroxylation than LTE4, leading to prolonged tissue exposure [1]. It is equipotent to LTE4 in airway contraction but 2–5 times less potent in mesenteric vasoconstriction, demonstrating tissue-dependent pharmacodynamics [2]. Moreover, its actions are not blocked by the LTD4 antagonist L-649,923, unlike LTD4 itself, indicating that N-Acetyl-LTE4 may engage distinct or additional receptor subtypes [3]. Substituting a generic leukotriene without accounting for these quantifiable differences risks flawed experimental interpretation in inflammation, cardiovascular, and respiratory research.

Quantitative Differentiation of N-Acetylleukotriene E4 Against Key Comparators


Metabolic Stability: N-Acetyl-LTE4 vs. LTE4 – Rate of Omega-Hydroxylation in Rat Liver Microsomes

When compared directly in rat liver microsomal preparations, the rate of omega-hydroxylation of N-acetylleukotriene E4 was six times lower than that of leukotriene E4 [1]. This indicates that N-acetylation significantly stabilizes the molecule against oxidative hepatic metabolism. Consequently, N-acetyl-LTE4 has a longer metabolic half-life in liver microsomal systems relative to its parent compound LTE4.

Metabolism Detoxification pathway In vitro stability

Vasoconstriction Potency: N-Acetyl-LTE4 vs. LTC4, LTD4/LTE4, U-46619, and PGF2α in Conscious Rat Mesenteric Vessels

In conscious freely moving rats, N-acetylleukotriene E4 elicited dose-dependent mesenteric vasoconstriction, leading to reduced gut blood flow, but spared renal and hindquarter circulations [1]. Quantitatively, N-acetyl-LTE4 was 100-fold less potent than LTC4, 2-5-fold less potent than LTD4 and LTE4, but 10-fold more potent than the thromboxane analog U-46619 and 1000-fold more potent than prostaglandin F2α. This profile establishes N-acetyl-LTE4 as a moderately potent vasoconstrictor with distinct selectivity for the mesenteric bed.

Cardiovascular pharmacology Leukotriene receptor activity In vivo vasoactivity

Airway Contractile Activity: N-Acetyl-LTE4 vs. LTE4 and LTD4 in Guinea-Pig and Human Airways

In superfused strips of guinea-pig lung parenchyma (GPP) and human bronchus (HBr), N-acetyl-LTE4 was equiactive with LTE4 in inducing contraction but approximately one order of magnitude (10-fold) less active than LTD4 [1]. In guinea-pig trachea (GPT), N-acetyl-LTE4 was approximately 100 times less active than LTD4. Notably, contractions caused by N-acetyl-LTE4 and LTE4 were approximately twice as sustained as those induced by LTD4. Further oxidative metabolites (20-carboxy-LTE4, 20-carboxy-N-AcLTE4) were completely inactive at doses up to 30 nmol.

Respiratory pharmacology Asthma models Leukotriene receptor activity

Endogenous Metabolite Dominance: N-Acetyl-LTE4 as the Preeminent Biliary Leukotriene After In Vivo Endotoxin Challenge

Following endotoxin injection in rats, N-acetyl-LTE4 was identified as the overwhelmingly dominant cysteinyl leukotriene in bile [1]. Quantification by radioimmunoassay after HPLC separation revealed an N-acetyl-LTE4 concentration of 80 nmol/L in bile collected 30-60 min post-endotoxin. Under these conditions, all other cysteinyl leukotrienes (including LTC4, LTD4, and LTE4) accounted for less than 5% of the total measured N-acetyl-LTE4. This establishes N-acetyl-LTE4 as the primary endogenous index metabolite for cysteinyl leukotriene production in the rat.

Endogenous biomarker Inflammation models Metabolic profiling

Pharmacological Antagonist Insensitivity: N-Acetyl-LTE4 vs. LTD4 – Resistance to LTD4-Selective Antagonist L-649,923

In anesthetized pig cardiovascular and respiratory experiments, intravenous bolus doses of synthetic N-acetyl-LTE4 produced minimal respiratory and cardiovascular actions and, critically, were not blocked by pretreatment with the selective LTD4 antagonist L-649,923 (5 mg/kg IV bolus + 2 mg/kg/hr infusion) [1]. In contrast, LTD4-mediated actions are characteristically antagonized by L-649,923. This differential antagonist sensitivity indicates that N-acetyl-LTE4 signals through receptors or pathways distinct from the classical CysLT1 receptor that mediates LTD4 responses.

Receptor pharmacology Antagonist profiling CysLT receptor subtypes

Validated Application Scenarios for N-Acetylleukotriene E4 in Research and Assay Development


Endogenous Leukotriene Production Monitoring in Rodent Inflammation/Shock Models

N-Acetyl-LTE4 is the predominant biliary cysteinyl leukotriene metabolite after systemic inflammatory challenge, constituting >95% of all leukotrienes detected [1]. For studies quantifying endogenous leukotriene generation (e.g., endotoxemia, hemorrhagic shock, tissue trauma), targeting N-acetyl-LTE4 by HPLC-RIA provides maximal analytical sensitivity and eliminates the interference from minor parent leukotriene species.

Investigating Non-CysLT1-Mediated Leukotriene Signaling and LTE4-Preferential Receptors

Because N-acetyl-LTE4 actions resist blockade by the selective LTD4 antagonist L-649,923 [1], it is uniquely suited for isolating the LTE4-preferential receptor subtype (CysLTER/P2Y12) in vascular and airway preparations. Co-administration with CysLT1 antagonists allows clean dissection of signaling pathways that remain active in the presence of LTD4/LTC4 blockade.

Evaluating Prolonged vs. Acute Bronchoconstrictor Responses in Airway Pharmacology

N-Acetyl-LTE4 induces airway smooth muscle contractions that are equiactive with LTE4 but approximately twice as sustained as those evoked by LTD4 [1]. This property makes N-acetyl-LTE4 the optimal tool for studying protracted bronchoconstriction mechanisms and for screening compounds intended to alleviate the sustained airway narrowing seen in chronic asthma.

Hepatic Metabolism and Detoxification Pathway Dissection Using Stable Leukotriene Metabolites

The 6-fold slower rate of omega-hydroxylation of N-acetyl-LTE4 relative to LTE4 [1] enables researchers to experimentally separate the contributions of N-acetylation and omega-oxidation to leukotriene inactivation. Liver microsomal assays supplemented with N-acetyl-LTE4 allow specific characterization of the leukotriene E omega-hydroxylase without rapid substrate depletion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-acetylleukotriene E4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.